Coagulin G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coagulin G is a natural product found in Withania coagulans with data available.

科学的研究の応用

Biological Role and Mechanism

Coagulin G is primarily known for its ability to immobilize bacterial and fungal invaders, thereby hindering their spread. It is produced from coagulogen through a serine proteinase cascade, which cleaves the precursor protein into its active form. The structure of this compound consists of two chains linked by disulfide bonds, forming a compact configuration that facilitates gel formation upon interaction with pathogens .

Applications in Medical Diagnostics

Limulus Amebocyte Lysate Test (LAL)

One of the most significant applications of this compound is in the Limulus amebocyte lysate test, which detects bacterial endotoxins. This test is critical in ensuring the sterility of medical instruments and injectable drugs. The LAL test has evolved from qualitative assessments to highly sensitive chromogenic methods that quantify endotoxin levels based on the absorbance of chromogenic products generated during coagulation .

| Parameter | Traditional Method | Current Method |

|---|---|---|

| Sensitivity | Low | High (100 times more sensitive) |

| Detection Method | Qualitative gel formation | Quantitative absorbance measurement |

| Chromogenic Product | Not applicable | pNA (p-nitroanilide) |

| Application | Testing human blood samples | Sterility testing in pharmaceuticals |

Therapeutic Applications

This compound has shown promising therapeutic potential, particularly in immunosuppressive treatments. Studies indicate that coagulins isolated from Withania coagulans, particularly coagulin-H, exhibit immunosuppressive effects similar to prednisolone. These compounds inhibit T-cell and B-cell lymphocyte proliferation, suggesting their utility in treating autoimmune disorders .

Case Study: Immunosuppressive Effects

- Objective : To evaluate the immunosuppressive effects of coagulin-H.

- Method : In vitro assays measuring T-cell proliferation.

- Results : Significant inhibition of lymphocyte proliferation was observed, indicating potential for therapeutic use in autoimmune conditions.

Pharmacological Properties

This compound and its derivatives have been studied for their pharmacological properties, including antihyperglycemic and antidyslipidemic effects. Extracts from Withania coagulans have demonstrated significant reductions in blood glucose levels and improvements in lipid profiles in diabetic animal models .

| Study Parameter | Findings |

|---|---|

| Blood Glucose Reduction | Up to 33% decrease |

| Lipid Profile Improvement | Significant reduction in triglycerides and LDL levels |

Case Study: Antidiabetic Activity

- Objective : To assess the antihyperglycemic effects of Withania coagulans extracts.

- Method : Administration of aqueous extracts to diabetic rats.

- Results : Notable reductions in fasting blood glucose levels were recorded, confirming traditional uses of the plant for diabetes management.

Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. Studies involving diabetic rats treated with hydroalcoholic extracts showed increased rates of wound contraction compared to controls, suggesting its potential as a topical therapeutic agent .

Case Study: Wound Healing Efficacy

- Objective : To evaluate wound healing properties.

- Method : Application of a 10% ointment containing this compound.

- Results : Enhanced wound contraction rates were observed, supporting its use in wound care formulations.

化学反応の分析

Biochemical Activation Pathway of Coagulin G

This compound participates in the β-glucan-mediated coagulation cascade, which is distinct from the endotoxin-activated pathway . The reaction sequence involves:

-

β-1,3-glucan recognition : Factor G (a heterodimeric zymogen) binds to fungal β-glucans.

-

Autocatalytic activation : Subunit β of Factor G undergoes conformational changes, exposing cleavage sites (Arg150–Glu151 in α-subunit) .

-

Proclotting enzyme activation : Active Factor Ḡ converts proclotting enzyme into clotting enzyme via proteolysis.

-

Coagulogen cleavage : The clotting enzyme cleaves coagulogen at Arg18–Thr19 and Arg46–Gly47, releasing peptide C and forming coagulin monomers .

Key Reaction:

CoagulogenClotting enzymeCoagulin A B chains +Peptide C

Structural outcome : Coagulin monomers polymerize via hydrophobic interactions, forming a gel-like matrix .

Enzymatic Parameters and Kinetics

Purified Factor G exhibits autocatalytic activation with a rate constant of 18 M⁻¹s⁻¹ in the presence of β-glucan . The clotting enzyme’s specificity for coagulogen is characterized by:

-

Optimal pH : 8.0–8.5

-

Temperature stability : Active between 10–40°C, with maximal activity at 25°C .

| Parameter | Value | Source |

|---|---|---|

| Factor G KdK_dKd | 2.5 × 10⁻⁷ M (β-glucan) | |

| Coagulin mass | 3–4 kDa (SDS-PAGE) | |

| Cleavage sites | Arg18, Arg46 |

Structural Analysis of Coagulin

Coagulin’s structure (PDB: 1AOC) reveals:

-

Cystine-knot motif : Conserved disulfide bonds (Cys8–Cys16, Cys14–Cys47) stabilize the fold .

-

Hydrophobic core : Exposed after peptide C release, enabling polymerization .

Comparison to mammalian fibrin :

| Feature | Coagulin | Fibrin |

|---|---|---|

| Polymerization | Non-covalent | Covalent (TGase) |

| Clot stiffness | Soft gel | Rigid fibrin mesh |

| Primary function | Pathogen trapping | Wound sealing |

Functional Role in Innate Immunity

This compound’s gel formation immobilizes pathogens like fungi and Gram-negative bacteria. Key findings:

特性

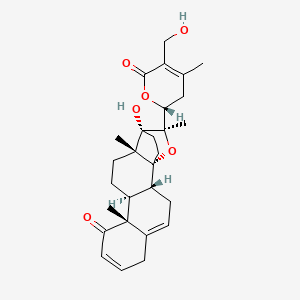

分子式 |

C28H36O6 |

|---|---|

分子量 |

468.6 g/mol |

IUPAC名 |

(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |

InChI |

InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |

InChIキー |

URTUKEVJVQZVBR-NNUOTDHBSA-N |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |

正規SMILES |

CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |

同義語 |

17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。